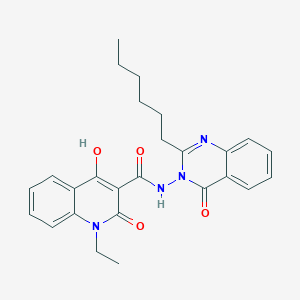
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) is an organic compound with the molecular formula C({20})H({18})N(_{4}) It is a derivative of 1,4-benzenedicarboxaldehyde, where both aldehyde groups are converted to phenylhydrazone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) can be synthesized through the reaction of 1,4-benzenedicarboxaldehyde with phenylhydrazine. The reaction typically involves the following steps:
Starting Materials: 1,4-Benzenedicarboxaldehyde and phenylhydrazine.
Reaction Medium: The reaction is usually carried out in an ethanol or methanol solvent.
Catalyst: Acidic catalysts such as acetic acid can be used to facilitate the reaction.
Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete conversion.
The general reaction scheme is as follows:
C8H6O2+2C6H8N2→C20H18N4+2H2O
Industrial Production Methods
While specific industrial production methods for 1,4-benzenedicarboxaldehyde bis(phenylhydrazone) are not well-documented, the process would likely involve scaling up the laboratory synthesis with considerations for reaction efficiency, cost, and safety. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The phenylhydrazone groups can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the phenylhydrazone groups can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes and sensors.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 1,4-benzenedicarboxaldehyde bis(phenylhydrazone) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The phenylhydrazone groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenedicarboxaldehyde: The parent compound, which lacks the phenylhydrazone groups.
1,4-Benzenedicarboxaldehyde bis(methylhydrazone): Similar structure but with methylhydrazone groups instead of phenylhydrazone.
1,4-Benzenedicarboxaldehyde bis(ethylhydrazone): Similar structure but with ethylhydrazone groups.
Uniqueness
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) is unique due to the presence of phenylhydrazone groups, which can enhance its stability and reactivity compared to other hydrazone derivatives. This makes it particularly useful in applications requiring robust chemical properties and specific interactions with target molecules.
Propiedades
Número CAS |
7265-27-2 |
|---|---|
Fórmula molecular |
C20H18N4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-[(E)-(phenylhydrazinylidene)methyl]phenyl]methylideneamino]aniline |
InChI |
InChI=1S/C20H18N4/c1-3-7-19(8-4-1)23-21-15-17-11-13-18(14-12-17)16-22-24-20-9-5-2-6-10-20/h1-16,23-24H/b21-15+,22-16+ |
Clave InChI |
SPKHFXGAGWFQOG-YHARCJFQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/N=C/C2=CC=C(C=C2)/C=N/NC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)C=NNC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide](/img/structure/B11996928.png)
![5-(4-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996936.png)
![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11996940.png)



![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)
![4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996967.png)



![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)
